molecular formula C8H7ClFN B14230815 Benzenamine, 5-chloro-2-ethenyl-4-fluoro- CAS No. 496916-77-9

Benzenamine, 5-chloro-2-ethenyl-4-fluoro-

Cat. No.: B14230815
CAS No.: 496916-77-9
M. Wt: 171.60 g/mol
InChI Key: JTIYJFVXZQDWTC-UHFFFAOYSA-N
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Description

Benzenamine, 5-chloro-2-ethenyl-4-fluoro-: is an aromatic amine compound characterized by the presence of a benzene ring substituted with chlorine, ethenyl, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 5-chloro-2-ethenyl-4-fluoro- typically involves electrophilic aromatic substitution reactions. The benzene ring undergoes substitution reactions where the chlorine, ethenyl, and fluorine groups are introduced under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, where each substituent is introduced sequentially. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 5-chloro-2-ethenyl-4-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

Chemistry: In chemistry, Benzenamine, 5-chloro-2-ethenyl-4-fluoro- is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the development of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: The compound’s unique structure makes it a candidate for research in medicinal chemistry. It may be explored for its potential as a therapeutic agent or as a precursor in the synthesis of biologically active molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the manufacture of polymers, resins, and coatings .

Mechanism of Action

The mechanism of action of Benzenamine, 5-chloro-2-ethenyl-4-fluoro- involves its interaction with specific molecular targets. The compound can participate in various biochemical pathways, depending on its functional groups and the nature of the substituents. For example, the ethenyl group may undergo polymerization reactions, while the amine group can form hydrogen bonds with biological molecules .

Comparison with Similar Compounds

  • Benzenamine, 5-chloro-2-ethynyl-4-fluoro-
  • Benzenamine, 2-ethenyl-4-fluoro-N-methyl-
  • Benzenamine, 3-(1-piperazinyl)-

Comparison: Compared to similar compounds, Benzenamine, 5-chloro-2-ethenyl-4-fluoro- is unique due to the specific arrangement of its substituentsAdditionally, the ethenyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

496916-77-9

Molecular Formula

C8H7ClFN

Molecular Weight

171.60 g/mol

IUPAC Name

5-chloro-2-ethenyl-4-fluoroaniline

InChI

InChI=1S/C8H7ClFN/c1-2-5-3-7(10)6(9)4-8(5)11/h2-4H,1,11H2

InChI Key

JTIYJFVXZQDWTC-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C=C1N)Cl)F

Origin of Product

United States

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